molecular formula C17H20FN3O2 B2955356 N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1185074-19-4

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2955356
CAS No.: 1185074-19-4
M. Wt: 317.364
InChI Key: GUCPKEPHQCLFDO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1H-pyrazole core substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with an ethoxy moiety, and at the 3-position with a cyclopentyl carboxamide. The 4-fluorophenyl group is known to induce nonplanar geometries due to steric repulsion with adjacent substituents, as observed in metalloporphyrin analogs . The cyclopentyl and ethoxy groups further contribute to steric bulk, which may modulate solubility, crystallinity, and receptor-binding profiles compared to simpler pyrazole derivatives.

Properties

IUPAC Name

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-2-23-15-11-21(14-9-7-12(18)8-10-14)20-16(15)17(22)19-13-5-3-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPKEPHQCLFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the pyrazole class of organic compounds. Its unique structural features, including a cyclopentyl group, an ethoxy group, and a fluorophenyl moiety, contribute to its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented by the following molecular formula:

C15H18FN3O2C_{15}H_{18}FN_{3}O_{2}

This structure is characterized by the presence of functional groups that may interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in anti-inflammatory and analgesic properties. The interactions with biological targets such as enzymes and receptors suggest its potential therapeutic applications in treating inflammatory diseases or pain.

The mechanism of action involves binding to specific molecular targets, leading to modulation of their activity. This can result in inhibition of certain enzymes or receptors involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-butylphenyl)-3-ethoxy-1H-pyrazole-4-carboxamideEthoxy group, butylphenyl substituentPotentially different biological activity due to varying alkyl chain length
4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acidLacks cyclopentyl groupDifferent solubility and reactivity profiles
4-Ethoxy-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamideMethylthio substitutionEnhanced biological activity compared to simpler derivatives

This table highlights how the presence of specific functional groups can influence the compound's stability, solubility, and bioactivity.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with this compound:

  • Anti-inflammatory Activity : In vitro assays have shown that similar pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha. These findings suggest that this compound may possess similar properties .
  • Analgesic Effects : Research has indicated that compounds within this class can reduce pain responses in animal models through central and peripheral mechanisms. This suggests a potential role for this compound in pain management therapies.
  • Anticancer Potential : Preliminary studies indicate that pyrazole derivatives can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The IC50 values reported for related compounds range from micromolar to nanomolar concentrations .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:

  • In vivo Studies : To confirm efficacy and safety in animal models.
  • Structure–Activity Relationship (SAR) Studies : To optimize the compound for enhanced bioactivity.
  • Clinical Trials : To evaluate therapeutic applications in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of 1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides. Key structural analogs include:

  • 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432) : Features a methylthiazole moiety instead of cyclopentyl, synthesized via method 1 with 76% yield. Exhibits distinct IR peaks at 1625 cm⁻¹ (C=O stretch) and ESI-MS m/z 331.2 [M+H]⁺ .
  • 4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Substitutes the 4-position with an acetamido group, reducing steric bulk. Its monoisotopic mass is 262.086604 .
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide : Incorporates halogen-rich aryl groups and a pyridylmethyl chain, demonstrating how halogenation affects receptor binding .

Structural Conformation and Crystallography

The 4-fluorophenyl group at the 1-position is a critical driver of molecular planarity. In metalloporphyrins, steric repulsion between 4-fluorophenyl and macrocycles induces nonplanar geometries . Similarly, pyrazole derivatives with 4-fluorophenyl substituents (e.g., compounds 4 and 5 in –7) exhibit partial nonplanarity, with one fluorophenyl group oriented perpendicular to the pyrazole plane .

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